molecular formula C17H14BrNO B12165917 1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one CAS No. 61297-90-3

1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one

Cat. No.: B12165917
CAS No.: 61297-90-3
M. Wt: 328.2 g/mol
InChI Key: OZRPGKJDDQWYHQ-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- is an organic compound belonging to the quinolinone family This compound is characterized by the presence of a quinolinone core, a bromophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a bromobenzene derivative reacts with the quinolinone core in the presence of a Lewis acid catalyst.

    Methylation: The final step involves the methylation of the quinolinone core, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinolinone derivatives with carboxyl or hydroxyl groups.

    Reduction: Reduced quinolinone derivatives with hydrogenated functional groups.

    Substitution: Quinolinone derivatives with substituted phenyl groups.

Scientific Research Applications

2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-
  • 2(1H)-Quinolinone, 1-[(4-fluorophenyl)methyl]-4-methyl-
  • 2(1H)-Quinolinone, 1-[(4-methylphenyl)methyl]-4-methyl-

Uniqueness

2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its electrophilic properties, making it more reactive in substitution reactions and potentially more potent in biological assays.

This comprehensive overview highlights the significance of 2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- in various scientific domains

Properties

CAS No.

61297-90-3

Molecular Formula

C17H14BrNO

Molecular Weight

328.2 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-methylquinolin-2-one

InChI

InChI=1S/C17H14BrNO/c1-12-10-17(20)19(16-5-3-2-4-15(12)16)11-13-6-8-14(18)9-7-13/h2-10H,11H2,1H3

InChI Key

OZRPGKJDDQWYHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=C(C=C3)Br

Origin of Product

United States

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